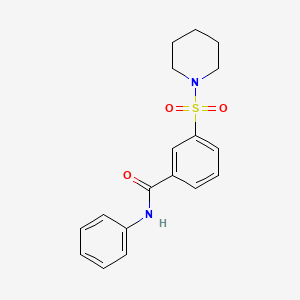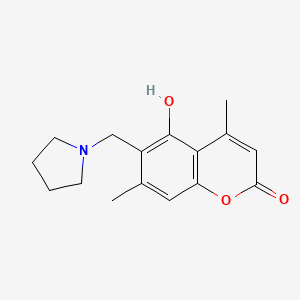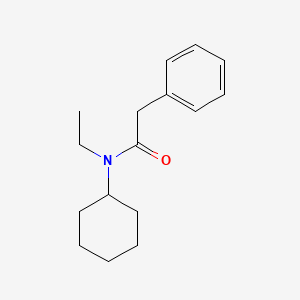
N-phenyl-3-(1-piperidinylsulfonyl)benzamide
描述
N-phenyl-3-(1-piperidinylsulfonyl)benzamide, also known as PSB-0739, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This compound has been shown to have potential applications in various fields, including cancer research, immunology, and neuroscience.
作用机制
The mechanism of action of N-phenyl-3-(1-piperidinylsulfonyl)benzamide involves the inhibition of specific enzymes, including the proteasome and the deubiquitinating enzyme USP14. By inhibiting these enzymes, N-phenyl-3-(1-piperidinylsulfonyl)benzamide can disrupt the normal cellular processes that contribute to cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-phenyl-3-(1-piperidinylsulfonyl)benzamide has been shown to have significant biochemical and physiological effects in various experimental models. Studies have shown that this compound can induce apoptosis in cancer cells, reduce inflammation in autoimmune diseases, and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of N-phenyl-3-(1-piperidinylsulfonyl)benzamide is its specificity for certain enzymes, which allows for targeted inhibition without affecting other cellular processes. However, one limitation of this compound is its relatively low potency, which can limit its effectiveness in certain experimental models.
未来方向
There are several potential future directions for research on N-phenyl-3-(1-piperidinylsulfonyl)benzamide. One area of interest is the development of more potent analogs of this compound, which could improve its efficacy in experimental models. Additionally, further studies are needed to explore the potential applications of N-phenyl-3-(1-piperidinylsulfonyl)benzamide in other areas of research, such as neuroscience and infectious diseases.
科学研究应用
N-phenyl-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential applications in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, N-phenyl-3-(1-piperidinylsulfonyl)benzamide has been shown to have potential applications in immunology, particularly in the treatment of autoimmune diseases.
属性
IUPAC Name |
N-phenyl-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(19-16-9-3-1-4-10-16)15-8-7-11-17(14-15)24(22,23)20-12-5-2-6-13-20/h1,3-4,7-11,14H,2,5-6,12-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQMAHOKDFXZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-3-(1-piperidinylsulfonyl)benzamide | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-(2-furylmethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5917646.png)
![7-hydroxy-8-methyl-4-[(4-phenyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917653.png)
![1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5917659.png)

![7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917678.png)

![N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea](/img/structure/B5917694.png)
![ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate](/img/structure/B5917697.png)
![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methyl-4H-chromen-4-one](/img/structure/B5917706.png)

![4-methoxy-6-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B5917731.png)
![N-[5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5917739.png)
![N~1~,N~1~-diethyl-N~4~-{2-[(isopropylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5917746.png)
![N-{2-[2,6-dimethyl-4-(4-morpholinylsulfonyl)phenoxy]ethyl}acetamide](/img/structure/B5917748.png)